N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via multi-step alkylation and cyclocondensation reactions. Its structure features a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-(4-butylphenyl) group on the acetamide chain distinguishes it from related compounds . This compound is part of a broader class of triazole-acetamide derivatives studied for their anti-exudative and anti-inflammatory activities, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-2-3-7-17-9-11-18(12-10-17)23-20(28)16-30-22-25-24-21(19-8-6-15-29-19)27(22)26-13-4-5-14-26/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJFVSADLPPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, which include a triazole ring, a furan ring, and a sulfanyl group, make it a subject of considerable interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro tests have demonstrated its effectiveness against various fungal strains, including those resistant to conventional treatments. The mechanism is believed to involve the disruption of fungal cell membranes .
Anticancer Potential
This compound has been evaluated for its anticancer activity. Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The compound’s ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was synthesized and tested against various bacterial strains using the agar disc diffusion method. Results indicated that it had an IC50 value lower than that of several known antibiotics, suggesting strong antimicrobial potential .
Study 2: Anticancer Mechanism
A recent publication explored the mechanism of action of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner and increased the expression of pro-apoptotic markers .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and triazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The triazole ring is particularly noted for its role in enhancing antibacterial activity.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have indicated that the compound could be optimized further for enhanced anti-inflammatory activity .
Anticancer Potential
Furan derivatives have been explored for their anticancer properties. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . The combination of furan and triazole moieties in this compound may provide synergistic effects against cancer cell lines.
Case Studies and Research Findings
Potential Applications in Drug Development
The diverse biological activities of this compound suggest several potential applications in drug development:
- Antimicrobial Agents : Developing formulations targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Optimizing the compound for therapeutic use in inflammatory diseases.
- Anticancer Therapies : Investigating its efficacy against various cancer cell lines for potential use as a chemotherapeutic agent.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) bridge exhibits nucleophilic character, enabling participation in oxidation and substitution reactions.
Triazole Ring Modifications
The 1,2,4-triazole core undergoes electrophilic and nucleophilic attacks due to its aromatic heterocyclic structure.
Furan and Pyrrole Substituent Reactivity
The furan-2-yl and 1H-pyrrol-1-yl groups participate in electrophilic substitutions and cycloadditions.
Furan-2-yl Reactions
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan derivatives | Electrophilic attack occurs at the C5 position due to electron-donating effects of oxygen. |
| Diels-Alder | Maleic anhydride, Δ | Fused bicyclic adducts | Furan acts as a diene in [4+2] cycloadditions, forming stable oxanorbornene systems. |
1H-Pyrrol-1-yl Reactions
Acetamide Hydrolysis
The N-(4-butylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 4-Butylphenylamine + carboxylic acid | Complete cleavage occurs within 6 hours at 100°C. |
| Basic Hydrolysis | NaOH (10%), ethanol | Sodium carboxylate + amine | Reaction rate slows in polar aprotic solvents. |
Stability and Degradation Pathways
The compound demonstrates sensitivity to UV light and moisture:
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique reactivity patterns:
Comparison with Similar Compounds
Discussion of Structure-Activity Relationships (SAR)
- Triazole Core : Essential for hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes).
- Furan-2-yl Group : Enhances anti-inflammatory activity via electron donation .
- N-Substituents :
- 4-butylphenyl : Optimal chain length for balancing lipophilicity and bioavailability.
- Pyrrole vs. Methyl/Phenyl : Pyrrole’s nitrogen atoms may facilitate additional interactions, explaining superior AEA compared to methyl or phenyl analogs .
Q & A
Q. How do metabolic stability assays inform lead optimization?
- Assay Design :
- Liver Microsomes : Incubate the compound with rat/human microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., sulfanyl group oxidation) .
- Structural Tweaks : Fluorination of the phenyl ring or methyl substitution on the pyrrole improves metabolic stability by blocking CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
